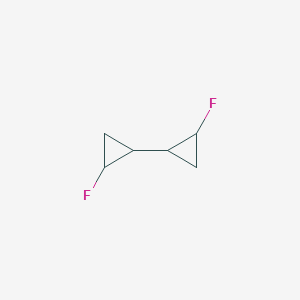

2,2'-Difluoro-1,1'-bi(cyclopropane)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61975-85-7 |

|---|---|

Molecular Formula |

C6H8F2 |

Molecular Weight |

118.12 g/mol |

IUPAC Name |

1-fluoro-2-(2-fluorocyclopropyl)cyclopropane |

InChI |

InChI=1S/C6H8F2/c7-5-1-3(5)4-2-6(4)8/h3-6H,1-2H2 |

InChI Key |

DLWOFXLAGXKWBA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1F)C2CC2F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,2 Difluoro 1,1 Bi Cyclopropane Analogues

Ring Strain and Fluorine Effects on Reactivity

The cyclopropane (B1198618) ring is characterized by significant angle strain, arising from the deviation of its bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain makes the C-C bonds weaker and more susceptible to cleavage compared to acyclic alkanes. The introduction of fluorine atoms onto the cyclopropane ring further modulates its reactivity.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which can polarize the C-F bond and adjacent C-C bonds. beilstein-journals.org However, fluorine can also exhibit a +M (mesomeric) effect by donating a lone pair of electrons, which can stabilize adjacent cationic centers. beilstein-journals.org The interplay of these effects influences the stability of intermediates and transition states in chemical reactions.

Specifically, in gem-difluorocyclopropanes, the C-C bond opposite to the CF2 group (the distal bond) is weakened by approximately 8–10 kcal/mol. beilstein-journals.orgd-nb.info This weakening is a consequence of the geminal fluorine substitution and significantly lowers the activation energy for reactions involving the cleavage of this bond. beilstein-journals.org Furthermore, the presence of fluorine atoms introduces additional strain, estimated at about 5 kcal/mol per fluorine atom, which increases the kinetic reactivity of difluorocyclopropanes and allows for rearrangements to occur at lower temperatures. beilstein-journals.orgd-nb.info This combination of increased ring strain and selective bond weakening makes the distal C-C bond the most likely site for initial cleavage in many ring-opening reactions. beilstein-journals.org

Ring-Opening Reactions

Ring-opening reactions are a hallmark of cyclopropane chemistry, providing a versatile route to a variety of functionalized acyclic and cyclic compounds. For 2,2'-difluorobicyclopropane analogues, these reactions can be initiated by either electrophiles or nucleophiles, with the reaction pathway and outcome being highly dependent on the nature of the reagents and the substitution pattern of the bicyclopropane.

In electrophilic ring-opening reactions, an electrophile attacks one of the C-C bonds of the cyclopropane ring. The regioselectivity of this attack is often governed by the ability of the substituents on the ring to stabilize the resulting carbocationic intermediate. In the case of gem-difluorocyclopropanes, the +M effect of fluorine can stabilize a developing positive charge on the adjacent carbon. beilstein-journals.org

For instance, the thermal rearrangement of certain difluorocyclopropane derivatives proceeds through a mechanism where the regioselectivity of the ring opening is dictated by the stabilization of a cationic center. beilstein-journals.org The fluorine atoms, through their mesomeric effect, can favor the formation of a cationic intermediate at the site of fluorination. beilstein-journals.org However, the strong -I effect of fluorine can also destabilize a nearby positive charge. beilstein-journals.org The balance between these opposing electronic effects, along with other substituents on the ring, determines the ultimate pathway of the ring-opening reaction.

Nucleophilic ring-opening reactions of cyclopropanes, particularly those activated by electron-withdrawing groups (donor-acceptor cyclopropanes), are a powerful tool in organic synthesis. rsc.orgresearchgate.net In the context of 2,2'-difluorobicyclopropane analogues, the fluorine atoms can act as an unconventional donor group to activate the cyclopropane for nucleophilic attack. rsc.org

The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. researchgate.net The presence of fluorine substituents has a profound effect on both the reactivity and the regioselectivity of these reactions. researchgate.net

The regioselectivity of nucleophilic ring opening in substituted cyclopropanes is a critical aspect that determines the structure of the product. In many cases, the nucleophilic attack occurs at the carbon atom that can best accommodate the partial negative charge in the transition state. For gem-difluorocyclopropanes, the cleavage of the C-C bond between the difluorinated carbon and a carbon bearing an electron-withdrawing group is often observed. rsc.org

Computational studies have shown that the ring opening can proceed through a concerted SN2-type mechanism with complete stereoinversion at the center of nucleophilic attack. researchgate.net The regioselectivity is often subject to orbital control, where the interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the cyclopropane's lowest unoccupied molecular orbital (LUMO) dictates the site of attack. The stereoselectivity of these reactions is also a key feature, often leading to the formation of a single stereoisomer with high fidelity. researchgate.netnih.gov

The reaction of cyclopropane derivatives with halogens and interhalogens typically proceeds via an electrophilic addition mechanism, leading to ring-opened products. Interhalogen compounds, being polar, react in a manner consistent with their polarization (e.g., in ICl, iodine is the electrophilic center). libretexts.orgwikipedia.org

While specific data on the reaction of 2,2'-difluoro-1,1'-bi(cyclopropane) with halogens and interhalogens is limited in the provided search results, the general principles of halogenation of cyclopropanes would apply. The reaction would likely be initiated by the electrophilic attack of the halogen on a C-C bond of the cyclopropane ring. The regioselectivity of the subsequent ring opening would be influenced by the fluorine substituents and the nature of the halogenating agent. For instance, the reaction with iodine monochloride (ICl) would be expected to add an iodine atom to one carbon and a chlorine atom to another, following ring cleavage. libretexts.org The stability of the resulting carbocationic or halonium ion intermediate would play a crucial role in determining the final product distribution. dtic.mil

Nitrogen-based nucleophiles, such as amines and azides, are commonly used in the ring-opening reactions of activated cyclopropanes. nih.govmasterorganicchemistry.com These reactions provide a direct route to valuable nitrogen-containing compounds like β-amino alcohols and primary amines. masterorganicchemistry.comrsc.org

The reaction of donor-acceptor cyclopropanes with azides, for example, can proceed under Brønsted acid catalysis to afford ring-opened products. nih.gov The azide (B81097) ion (N₃⁻) is an effective nucleophile that can attack the cyclopropane ring, leading to the formation of an organic azide. masterorganicchemistry.com These organic azides can then be readily reduced to primary amines, making this a useful synthetic sequence. masterorganicchemistry.com

In the context of gem-difluorinated cyclopropanes, the reaction with N-nucleophiles is expected to be influenced by the electronic effects of the fluorine atoms. The regioselectivity of the nucleophilic attack would likely be directed to one of the carbon atoms of the cyclopropane ring, leading to specific ring-opened products. For instance, studies on the ring-opening of gem-disubstituted cyclic sulfates with sodium azide have shown that the regioselectivity can be reversed depending on the other substituents present in the ring, allowing for the selective formation of different regioisomers. unirioja.es A similar level of control might be achievable in the reaction of 2,2'-difluoro-1,1'-bi(cyclopropane) analogues with N-nucleophiles.

Nucleophilic Ring Opening Pathways.

Thermal Ring Opening Processes

The thermal reactivity of cyclopropane derivatives is dictated by the principles of electrocyclic reactions, where the stereochemical outcome is governed by orbital symmetry rules. For bicyclopropane systems, particularly those bearing fluorine atoms, these processes involve the cleavage of the strained carbon-carbon bonds to form more stable acyclic or larger ring systems.

Detailed research findings indicate that the thermal rearrangement of gem-difluorocyclopropanes can lead to a variety of products. For instance, the thermolysis of substituted 1,1-difluoro-2-methylenecyclopropanes results in ring-opened, thermodynamically more stable products. beilstein-journals.org Similarly, the thermal vinylcyclopropane (B126155) rearrangement is a well-documented process for these systems. The rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate to a difluorinated cyclopentene (B43876) proceeds at 100 °C, whereas the cis-isomer must first isomerize to the trans-isomer before it can rearrange. beilstein-journals.org

These reactions are classified as electrocyclic processes. masterorganicchemistry.com For a thermal reaction, the stereochemistry is determined by the number of π-electrons involved. imperial.ac.uk For example, the ring-opening of a cyclopropyl (B3062369) cation to an allyl cation involves 2π electrons and proceeds in a disrotatory fashion. imperial.ac.uk Conversely, the ring-opening of a cyclobutene (B1205218) to a butadiene involves 4π electrons and is a conrotatory process. masterorganicchemistry.comimperial.ac.uk The specific substitution pattern on the bicyclopropane ring and the presence of fluorine atoms will influence the activation energy and the equilibrium position of these thermal rearrangements.

Transition Metal-Catalyzed Ring Opening and Activation

Transition metals provide a powerful tool for the activation and ring-opening of strained cyclopropane rings under milder conditions than thermal methods. uni-regensburg.deacs.org The interaction between the metal center and the C-C bonds of the cyclopropane ring facilitates cleavage and the formation of reactive intermediates that can be trapped or undergo further transformations. Iron-catalyzed reductive ring-opening reactions of cyclopropyl ketones, for example, demonstrate the utility of first-row transition metals in these processes. nih.gov

The activation typically begins with the coordination of the metal to the cyclopropane. For bicyclopropane systems, this can lead to the selective cleavage of either the distal or proximal C-C bonds, depending on the metal, the ligands, and the substrate's substitution pattern.

Oxidative Addition Mechanisms

A key mechanistic pathway in the metal-catalyzed activation of cyclopropanes is oxidative addition. wikipedia.org In this process, the metal center inserts into a C-C bond, leading to an increase in both its formal oxidation state and coordination number by two. umb.edulibretexts.orglibretexts.org This reaction requires the metal complex to have a vacant coordination site and a stable higher oxidation state. umb.edu

Oxidative addition can proceed through several mechanisms:

Concerted Mechanism: This pathway involves a three-centered transition state where the C-C bond breaks as two new metal-carbon bonds form simultaneously. It is common for non-polar substrates. libretexts.org

Sₙ2-type Mechanism: This proceeds in a stepwise manner, where the metal center acts as a nucleophile, attacking one of the carbon atoms and displacing the other in a manner analogous to bimolecular nucleophilic substitution. This is often observed with polar or electrophilic substrates. wikipedia.org

Radical Mechanism: This involves one-electron transfer steps and is a potential pathway for first-row transition metals like nickel, which can readily access multiple oxidation states. nih.gov

The oxidative addition of a cyclopropane C-C bond to a low-valent metal center is the foundational step for forming a metallacyclobutane intermediate. wikipedia.org

Formation of Metallacyclobutane Intermediates

Metallacyclobutanes are crucial four-membered ring intermediates in a variety of metal-catalyzed reactions, including olefin metathesis and cyclopropanation. wikipedia.orgchemistryviews.org They are typically formed through the oxidative addition of a cyclopropane to a metal center or the [2+2] cycloaddition of an alkene to a metal carbene. nih.gov

In the context of bicyclopropane analogues, a transition metal can insert into one of the cyclopropane rings to form a metallacyclobutane. This intermediate is not always stable and can undergo several subsequent reactions. The fragmentation of the metallacyclobutane can be controlled by the choice of ligands on the metal center. For instance, in a nickelacyclobutane system, the addition of carbon monoxide can lead to reductive elimination to form a cyclopropane, while acetonitrile (B52724) can promote a metathesis-like cleavage. chemistryviews.org The formation and subsequent reactivity of these metallacyclobutane intermediates are central to the catalytic cycles of many transformations involving bicyclopropanes. researchgate.netitu.edu.tr

Cycloaddition Reactions Involving Bi(cyclopropane) Units

Bicyclopropane derivatives are versatile building blocks in cycloaddition reactions, where they can serve as three-carbon or five-carbon synthons to construct larger carbocyclic and heterocyclic frameworks. researchgate.net The high ring strain provides a thermodynamic driving force for these transformations.

[3+X] Cycloadditions

In [3+X] cycloadditions, the bicyclopropane unit or a fragment derived from it acts as a three-carbon component. These reactions are often catalyzed by transition metals or promoted by photocatalysis.

A notable example is the rhodium(I)-catalyzed [3+2] cycloaddition of vinylcyclopropanes (VCPs), where the VCP acts as a three-carbon synthon instead of the expected five-carbon unit. pku.edu.cn This reaction provides access to bicyclic systems containing five-membered rings. pku.edu.cn Photocatalysis has also been employed to facilitate the formal [3+2] reaction of aryl cyclopropyl ketones with olefins, proceeding through a one-electron reduction of the ketone to a radical anion intermediate. nih.gov

Furthermore, formal [3+3] cycloadditions have been developed, for instance, using bicyclobutanes and nitrones under chiral Lewis acid catalysis to produce hetero-bicyclo[3.1.1]heptanes with high enantioselectivity. nih.gov

| Reaction Type | Cyclopropane Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | α-Ene-Vinylcyclopropane | Alkene (intramolecular) | [Rh(CO)₂Cl]₂ / dppm, AgSbF₆ | Bicyclo[4.3.0]nonane | pku.edu.cn |

| [3+2] Cycloaddition | Aryl Cyclopropyl Ketone | Olefin | Ru(bpy)₃Cl₂, La(OTf)₃, TMEDA, visible light | Substituted Cyclopentane | nih.gov |

| [3+3] Cycloaddition | Bicyclobutane | Nitrone | Co(OTf)₂ / Chiral Ligand | Hetero-bicyclo[3.1.1]heptane | nih.gov |

| [3+3] Cycloaddition | Enoldiazoacetate | Nitrone | Rh₂(S-PTA)₄ | 3,6-Dihydro-1,2-oxazine | acs.org |

[5+X] Cycloadditions

When a bicyclopropane is functionalized with a vinyl group, the resulting vinylcyclopropane (VCP) moiety can participate as a five-carbon component in cycloaddition reactions, most notably [5+2] cycloadditions. These reactions are a powerful method for constructing seven-membered rings, which are common cores in many natural products. wikipedia.org

While thermal [5+2] cycloadditions are rare and typically require highly activated dienophiles, transition metal-catalyzed variants are much more common and synthetically useful. wikipedia.org Rhodium complexes are frequently used catalysts for these transformations. The generally accepted mechanism involves the oxidative addition of the rhodium(I) catalyst to the VCP to form a rhodacyclohexene intermediate. This is followed by insertion of the π-component (alkene or alkyne) and subsequent reductive elimination to furnish the seven-membered ring and regenerate the catalyst. wikipedia.org

The competition between the [3+2] and [5+2] cycloaddition pathways for VCPs can be influenced by factors such as the length of a tether in intramolecular reactions or the specific catalyst system employed. pku.edu.cn

| Cycloaddition Type | Role of VCP | Common Catalysts | Product Ring Size | Key Mechanistic Feature | Reference |

|---|---|---|---|---|---|

| [3+2] | 3-Carbon Synthon | Rh(I) | 5-membered | Unexpected pathway for certain substrates. | pku.edu.cn |

| [5+2] | 5-Carbon Synthon | Rh(I), Ru, Fe, Ni | 7-membered | Formation of a metallacyclohexene intermediate. | wikipedia.org |

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Energies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2'-Difluoro-1,1'-bi(cyclopropane). These methods allow for the detailed examination of its electronic structure and the energetic consequences of fluorine substitution.

A variety of computational methods are available for studying molecules like 2,2'-Difluoro-1,1'-bi(cyclopropane), primarily falling into two categories: wave function-based methods and density-based methods. nih.gov The foundational wave function-based method is the Hartree-Fock (HF) approach. nih.gov However, for greater accuracy, post-Hartree-Fock methods that account for electron correlation, such as Møller-Plesset perturbation theory (MP2), are often employed. nih.govacs.org

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient alternative. nih.gov DFT methods, such as B3LYP, are grounded in the Hohenberg-Kohn theorem and use the electron density to determine the system's energy. nih.govnih.gov These methods have been successfully used to study the geometries and energies of various molecules, including starting materials, intermediates, products, and transition states, to construct comprehensive reaction profiles. nih.gov For instance, ab initio calculations at the MP2/6-31G, MP2/6-311+G, and B3LYP/6-311+G* theoretical levels have been used to examine the effect of fluorine substitution on the energies of small ring compounds. acs.org

To ensure the reliability of computational results, the chosen theoretical level must be appropriate for the system under investigation. For example, in studies of circumanthracene (B1252321) and its fluorinated derivatives, geometries were initially optimized using the HF method with a 3-21G basis set, followed by calculations with the larger cc-pVDZ basis set using both RHF and DFT/B3LYP methods. nih.gov This hierarchical approach allows for a balance between computational cost and accuracy.

Table 1: Comparison of Common Quantum Chemical Methods

| Method Type | Specific Method | Key Feature | Common Application |

|---|---|---|---|

| Wave Function-Based | Hartree-Fock (HF) | Foundational, neglects electron correlation. nih.gov | Initial geometry optimizations. nih.gov |

| Wave Function-Based | Møller-Plesset (MP2) | Includes electron correlation. acs.org | Calculating accurate energies. acs.org |

| Density-Based | DFT (e.g., B3LYP) | Computationally efficient, includes electron correlation. nih.govnih.gov | Broadly used for geometry, energy, and reaction mechanism studies. nih.govacs.orgnih.gov |

The strain in the cyclopropane (B1198618) ring is also a driving force in various chemical transformations. For instance, the presence of even weakly acidic solvents can promote the opening of a strained cyclopropane ring. nih.gov This highlights the delicate balance between the inherent ring strain and the electronic effects of the fluorine substituents.

Fluorine substitution has a profound and often complex effect on the energies and stability of organic molecules. rsc.org The high electronegativity of fluorine can significantly alter the physicochemical properties of the parent molecule. beilstein-journals.org

Theoretical calculations have shown that introducing a fluorine atom into a cyclopropane ring leads to destabilization. acs.org This is attributed to the increased s-character in the C-F bond, which is less favorable in the strained three-membered ring system. acs.org However, in other systems, fluorine substitution can lead to stabilization. acs.org The specific outcome depends on the molecular context and the interplay of various electronic and steric factors. rsc.org For example, fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions, sometimes leading to new reactivities not observed in their non-fluorinated counterparts. rsc.org

The impact of fluorine substitution extends to the reactivity of adjacent functional groups. For instance, the presence of fluorine can affect the binding affinity of molecules to enzyme active sites and can even block metabolic reactions at the site of fluorination. nih.gov

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of complex organic reactions. nih.gov By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed, providing insights into reaction rates and selectivity. nih.gov

Computational methods are widely used to predict the regioselectivity and stereoselectivity of chemical reactions. For example, in [3+2] cycloaddition reactions, DFT calculations can be used to evaluate the different possible stereo- and regioisomeric pathways. mdpi.com The calculated activation energies for each pathway can then be used to predict the major product, which often aligns with experimental observations. mdpi.comacs.org

The stereochemical outcome of reactions like copper-catalyzed cyclopropanation can be rationalized by considering the steric repulsions in the transition state, which can be modeled computationally. acs.org Similarly, the origin of stereospecificity in enzymatic reactions can be investigated using quantum mechanical cluster approaches based on DFT. rsc.org

Carbene extrusion is a key process in many reactions involving cyclopropanes. researchgate.net Computational modeling can provide valuable insights into the mechanism of these processes. For instance, in metal-catalyzed reactions, the formation of a metal carbene intermediate is often a crucial step. acs.org DFT calculations can be used to determine the activation free energy for the formation of these carbene intermediates. researchgate.net

The thermal rearrangements of fluorinated cyclopropanes often proceed through the cleavage of a C-C bond, leading to the formation of a diradical intermediate. beilstein-journals.org Computational studies can model this bond-breaking process and the subsequent recyclization to predict the major products. beilstein-journals.org These models can also explain the high regioselectivity observed in such rearrangements, where the C-C bond opposite the CF₂ group is preferentially cleaved. beilstein-journals.org

Electron Density and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical and computational studies, particularly through electron density and molecular orbital analysis, offer deep insights into the reactivity and stability of 2,2'-Difluoro-1,1'-bi(cyclopropane).

Electron Density Analysis: Electron density analysis maps the distribution of electrons within a molecule. This allows for the identification of electron-rich and electron-poor regions, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. In a molecule like 2,2'-Difluoro-1,1'-bi(cyclopropane), the high electronegativity of the fluorine atoms is expected to significantly polarize the electron density, drawing it towards the fluorine atoms and away from the carbon atoms of the cyclopropyl (B3062369) rings. This polarization influences the molecule's electrostatic potential and its interactions with other molecules.

Molecular Orbital Analysis (HOMO-LUMO): The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. nih.gov For 2,2'-Difluoro-1,1'-bi(cyclopropane), the presence of fluorine atoms would likely lower the energy of the HOMO, making the molecule less susceptible to oxidation, and could also affect the LUMO energy.

Computational calculations, such as those using Density Functional Theory (DFT), are employed to determine the energies of these frontier orbitals and predict the molecule's chemical behavior. mdpi.comnih.gov

Table 1: Conceptual Data from HOMO-LUMO Analysis

| Parameter | Description | Implication for 2,2'-Difluoro-1,1'-bi(cyclopropane) (Hypothetical) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | The electronegative fluorine atoms would likely lower the HOMO energy, indicating reduced nucleophilicity compared to non-fluorinated analogues. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | The LUMO energy would be influenced by the electron-withdrawing fluorine atoms, affecting the molecule's electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity. nih.gov | The magnitude of the gap would determine the overall kinetic stability and reactivity profile of the molecule. |

Computational Design of Catalytic Systems for Fluorinated Cyclopropanes

The synthesis of fluorinated cyclopropanes, including structures like 2,2'-Difluoro-1,1'-bi(cyclopropane), often requires specialized catalytic systems to achieve high efficiency and stereoselectivity. Computational design has emerged as a crucial tool in the development of such catalysts. mdpi.com

Researchers are increasingly using computational methods to design and engineer catalysts, particularly biocatalysts, for the synthesis of fluorinated cyclopropanes. nih.gov These computational approaches allow for the prediction of catalyst performance and the rational design of improved or novel catalytic systems. mdpi.com

One promising area is the use of engineered enzymes, such as myoglobin-based catalysts and cyclopropanases. nih.govresearchgate.netchemrxiv.org Computational workflows, often based on principles of molecular dynamics and quantum mechanics, are employed to:

Predict Stereoselectivity: Design catalysts that can produce specific stereoisomers of fluorinated cyclopropanes with high diastereoselectivity and enantioselectivity. researchgate.netchemrxiv.org

Enhance Catalytic Activity: Optimize the active site of an enzyme to improve its efficiency in carbene transfer reactions necessary for cyclopropanation.

Expand Substrate Scope: Modify catalysts to accommodate a broader range of olefin substrates for fluorocyclopropanation. researchgate.netchemrxiv.org

For instance, a mechanism-based, multi-state computational design workflow has been successfully used to engineer 'generalist' cyclopropanases. researchgate.netchemrxiv.org This strategy has led to the development of biocatalysts with predictable and high stereoselectivity for a variety of olefin substrates. researchgate.netchemrxiv.org These designed biocatalysts can provide access to a full set of cyclopropane stereoisomers, which is a significant advantage for medicinal chemistry and drug discovery, where the specific stereochemistry of a molecule can be critical to its biological activity. nih.govresearchgate.netchemrxiv.org The insights gained from such computational studies can guide the experimental development of highly efficient and selective catalytic systems for the synthesis of complex fluorinated cyclopropanes.

Applications As Advanced Synthetic Building Blocks and Structural Motifs

Role in the Construction of Fluorine-Containing Organic Molecules

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. beilstein-journals.orgnih.gov Fluorinated cyclopropanes, including 2,2'-Difluoro-1,1'-bi(cyclopropane), serve as valuable building blocks in synthetic chemistry for accessing a wide array of fluorine-containing compounds. acs.orgacs.org The primary route for their use involves the strategic opening of the strained cyclopropane (B1198618) ring.

The presence of the gem-difluoro (CF2) group significantly weakens the opposing C–C bond in the cyclopropane ring. beilstein-journals.orgd-nb.info This inherent strain and electronic perturbation facilitate various ring-opening reactions that are otherwise difficult to achieve, making these compounds versatile precursors. beilstein-journals.org Thermal rearrangements, for instance, often proceed via the homolytic cleavage of this weakened bond, leading to the formation of more complex fluorinated structures. d-nb.info

Research has demonstrated that gem-difluorocyclopropanes can undergo a variety of transformations, including rearrangements and ring-openings initiated by external reagents, to yield diverse fluorine-containing products. beilstein-journals.org While the broader class of gem-difluorocyclopropanes is well-established in this role, 2,2'-Difluoro-1,1'-bi(cyclopropane) offers the potential for sequential or simultaneous ring-opening reactions, providing pathways to unique difluorinated synthons that are not readily accessible through other methods. The synthesis of fluorinated cyclopropanes can be achieved through various methods, including the reaction of fluorinated carbenes with alkenes or Michael-initiated ring closures. acs.orgnih.gov

Table 1: Key Transformation Reactions of gem-Difluorocyclopropanes

| Reaction Type | Description | Typical Products | Reference |

| Thermal Rearrangement | Homolytic cleavage of the C-C bond opposite the CF2 group, followed by recyclization. | Rearranged isomers, such as fluorinated cyclopentenes. | beilstein-journals.orgd-nb.info |

| Ionic Ring Opening | Reaction with external electrophilic or nucleophilic reagents to open the ring. | 2-Fluoroallylic cations or other functionalized acyclic fluorine compounds. | beilstein-journals.orgacs.org |

| Reductive Dehalogenation | In cases where other halogens are present, their removal can lead to further functionalization. | Monofluorocyclopropanes or fully dehalogenated products. | acs.org |

Integration into Complex Polycyclic and Bridged Ring Systems

The construction of complex polycyclic and bridged ring systems is a significant challenge in organic synthesis, often requiring innovative strategies. nih.gov These rigid molecular frameworks are common in biologically active natural products and pharmaceuticals. nih.govmasterorganicchemistry.com While the direct use of 2,2'-Difluoro-1,1'-bi(cyclopropane) as a foundational unit for such systems is an emerging area, the integration of cyclopropane rings into these architectures is a well-explored field.

Intramolecular cycloaddition reactions, such as the Diels-Alder reaction or dipolar cycloadditions, represent powerful methods for the single-step synthesis of bridged bicyclic systems from acyclic precursors. nih.govnih.gov These reactions create multiple rings and stereocenters with high control. For example, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have been developed to efficiently produce bridged bicyclo[m.n.2] ring systems. nih.gov

The inherent strain in the 2,2'-Difluoro-1,1'-bi(cyclopropane) scaffold makes it a potential candidate for skeletal rearrangements or cycloaddition reactions to form more elaborate bridged or fused ring systems. The cleavage of one or both of its rings could provide a diradical or di-ionic intermediate that could be trapped intramolecularly to build complex polycyclic structures.

Utilization in Stereoselective Synthesis

Stereoselective synthesis, the controlled formation of a single stereoisomer, is crucial in medicinal chemistry and materials science. unl.pt Fluorinated cyclopropanes are attractive targets for such syntheses due to the beneficial effects of fluorine on molecular properties. nih.gov The development of methods to synthesize enantiomerically pure 2,2'-Difluoro-1,1'-bi(cyclopropane) and its derivatives is key to their application as chiral building blocks.

Significant progress has been made in the asymmetric synthesis of fluorinated cyclopropanes. Key strategies include:

Biocatalysis : Engineered enzymes, such as myoglobin-based catalysts, have been used for the highly diastereoselective and enantioselective cyclopropanation of gem-difluoroalkenes, achieving excellent stereocontrol (up to 99:1 d.r. and 99% e.e.). nih.govrochester.edu

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can direct the cyclopropanation reaction to produce a specific stereoisomer. nih.gov

Chiral Catalysts : Transition metal catalysts, particularly those based on rhodium and copper, with chiral ligands are widely used for the asymmetric cyclopropanation of alkenes with diazo compounds. acs.orgcharettelab.ca For example, rhodium catalysts have proven effective in the reaction of α-fluoroacrylates to yield fluorocyclopropanes with excellent diastereoselectivity and enantioselectivity. charettelab.ca

Substrate Control : In molecules containing existing chiral centers, such as allylic alcohols, the hydroxyl group can direct the cyclopropanation reagent to one face of the double bond, resulting in high diastereoselectivity. unl.ptacs.org

By employing these methods, chiral, non-racemic versions of 2,2'-Difluoro-1,1'-bi(cyclopropane) can be synthesized. These chiral synthons can then be used in subsequent reactions where their defined stereochemistry is transferred to the final product, enabling the stereocontrolled synthesis of complex fluorinated molecules.

Application in Material Science Precursors

The incorporation of fluorine into organic compounds can lead to materials with unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. beilstein-journals.org Fluorinated cyclopropanes are recognized as important precursors for functional materials due to the combination of ring strain and the strong electronic effects of fluorine. nih.govd-nb.info

2,2'-Difluoro-1,1'-bi(cyclopropane) represents a monomer unit with a high fluorine content and defined structure. Its use as a precursor in polymer chemistry could be explored through ring-opening polymerization. The controlled cleavage of the cyclopropane rings could lead to novel fluorinated polymers with unique repeating units, potentially offering different properties compared to traditional fluoro-polymers like Teflon. Furthermore, the rigid bicyclopropane structure could be incorporated into liquid crystals or other ordered materials to influence their phase behavior and physical properties.

Development of Chiral Catalysts

While 2,2'-Difluoro-1,1'-bi(cyclopropane) is a target for synthesis using chiral catalysts, its own application as a ligand in chiral catalysis is not extensively documented. The development of new chiral ligands is a cornerstone of asymmetric catalysis. Typically, these ligands possess elements of chirality, such as atropisomerism (e.g., BINAP) or stereogenic centers, and contain donor atoms (like phosphorus, nitrogen, or oxygen) that can coordinate to a metal center.

Although the rigid C2-symmetric scaffold of trans-2,2'-Difluoro-1,1'-bi(cyclopropane) could theoretically form the backbone of a chiral ligand, its development for this purpose has not been a primary focus in the literature. Current research is more centered on the synthesis of chiral cyclopropanes using established catalytic systems, such as those involving rhodium or chiral 2,2'-bipyridine (B1663995) ligands, rather than employing cyclopropane derivatives themselves as the source of chirality in a catalyst. charettelab.cagoogle.com

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for 2,2'-difluoro-1,1'-bi(cyclopropane), and how do reaction conditions influence yield and purity?

-

Methodological Answer : The synthesis typically involves cyclopropanation via difluorocarbene intermediates or transition metal-catalyzed methods. For example, difluorocarbene generated from reagents like sodium chlorodifluoroacetate can react with alkenes under thermal or photolytic conditions to form the strained cyclopropane ring . Transition metal catalysts (e.g., Rh or Cu) enable stereocontrolled synthesis, particularly for enantiopure derivatives. Optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or THF) is critical to minimize side reactions like ring-opening .

-

Key Data :

| Method | Typical Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Difluorocarbene | 45–65 | ≥90 | 100°C, DMF, 12h |

| Transition Metal Catalysis | 70–85 | ≥95 | Rh(I), THF, 60°C, 6h |

Q. How can researchers characterize the stereochemical and electronic properties of 2,2'-difluoro-1,1'-bi(cyclopropane)?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is indispensable for stereochemical analysis. NMR reveals electronic effects of fluorine substituents, while NMR coupling constants () indicate ring strain and dihedral angles. X-ray crystallography provides definitive stereochemical assignments, particularly for enantiomers resolved via chiral chromatography . Computational methods (DFT) predict orbital hybridization and strain energy, corroborating experimental data .

Advanced Research Questions

Q. What are the mechanistic insights into the ring-opening reactions of 2,2'-difluoro-1,1'-bi(cyclopropane), and how do fluorine substituents modulate reactivity?

- Methodological Answer : Ring-opening occurs via nucleophilic attack or thermal/photoinduced pathways. Fluorine’s electronegativity increases C–F bond strength but polarizes adjacent C–C bonds, facilitating regioselective cleavage. For example, fluoride ion-mediated ring-opening produces difluoroalkenes, while Pd-catalyzed cross-coupling retains the cyclopropane scaffold for drug-discovery applications. Kinetic studies (Eyring plots) reveal activation energies (~25–35 kcal/mol) dependent on solvent polarity .

Q. How does the 1,1'-bi(cyclopropane) scaffold influence the bioactivity of fluorinated pharmaceuticals?

-

Methodological Answer : The scaffold’s rigidity and fluorine’s metabolic stability enhance binding affinity to target proteins (e.g., kinases). In vitro assays show improved pharmacokinetics (e.g., logP reduction by 0.5–1.0 units) compared to non-fluorinated analogs. Structure–Activity Relationship (SAR) studies highlight the necessity of fluorine at C2 for protease inhibition, with IC values in the nM range .

-

Example Bioactivity Data :

| Target Protein | IC (nM) | Selectivity Index |

|---|---|---|

| Kinase X | 12 ± 2 | >100 |

| Protease Y | 8 ± 1 | 50 |

Q. What advanced computational tools are used to predict the reactivity and stability of 2,2'-difluoro-1,1'-bi(cyclopropane) derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates strain energy (~27 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap ≈ 5.1 eV), guiding synthetic feasibility. Molecular Dynamics (MD) simulations model solvation effects and predict aggregation behavior in biological systems .

Methodological Considerations

Q. How should researchers address contradictions in reported synthetic yields or reactivity data for this compound?

- Methodological Answer : Cross-validate results using multiple characterization techniques (e.g., GC-MS, HPLC) to rule out impurities. Replicate experiments under inert atmospheres (Ar/N) to exclude oxygen/humidity interference. Consult mechanistic studies to identify rate-determining steps (e.g., carbene stability) that may vary across labs .

Q. What are the best practices for handling and storing 2,2'-difluoro-1,1'-bi(cyclopropane) to ensure experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.